Cypenamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Preclinical Model for Studying Dopamine and Norepinephrine Systems

Cypenamine acts as a reuptake inhibitor for both dopamine and norepinephrine, meaning it prevents these neurotransmitters from being reabsorbed by neurons, leading to increased levels in the synaptic cleft. This effect makes cypenamine a valuable tool in preclinical research for studying the function of these neurotransmitter systems []. Researchers have utilized cypenamine to investigate their role in various brain processes, including:

- Learning and memory: Studies have explored the impact of cypenamine on learning and memory consolidation, with some evidence suggesting it may enhance these processes [].

- Locomotion and reward: Cypenamine's ability to increase dopamine and norepinephrine levels can influence locomotor activity and reward seeking behavior in animal models [].

- Depression and anxiety: Research has investigated the potential of cypenamine to alleviate symptoms of depression and anxiety due to its effects on these neurotransmitter systems, although more research is needed [].

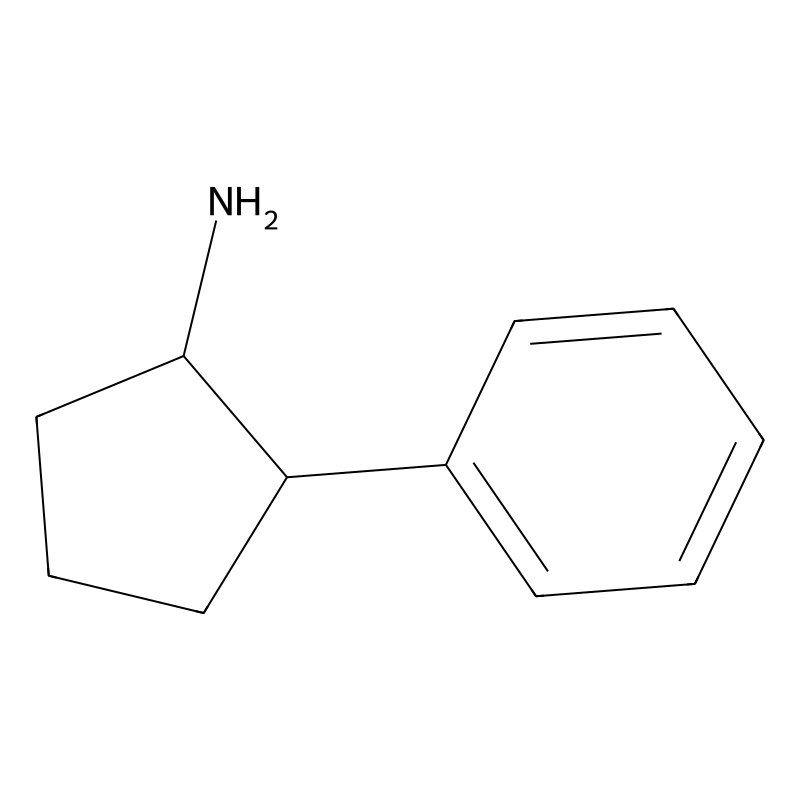

Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant compound that was developed in the 1940s by researchers at the William S. Merrell Chemical Company. It is primarily recognized in scientific contexts and has not been marketed for general use. The chemical formula for cypenamine is C₁₁H₁₅N, with a molar mass of approximately 161.25 g/mol. It exists as a racemic mixture, containing two enantiomers: (1R,2S)-trans-2-phenylcyclopentan-1-amine and (1S,2R)-trans-2-phenylcyclopentan-1-amine, which are the active components of the compound .

The exact mechanism of action for cypenamine's psychostimulant effects remains unclear. However, due to its structural similarity to other psychostimulants, it is hypothesized to interact with neurotransmitter systems, potentially affecting dopamine and norepinephrine levels in the brain [, ]. More research is needed to elucidate the specific mechanisms involved.

As cypenamine has not undergone extensive research or clinical trials, data on its safety profile is limited. However, considering its classification as a psychostimulant, potential side effects similar to other stimulants like amphetamine could be expected. These might include increased heart rate, blood pressure, anxiety, and insomnia [].

- Oxidation: Cypenamine can undergo oxidation under specific conditions, leading to the formation of different derivatives.

- Aminolysis: The kinetic resolution of the racemic mixture can be achieved through aminolysis reactions, particularly using lipase B from Candida antarctica as a catalyst .

- Stereoselective Reactions: The compound can also be involved in stereoselective reactions, which are important for producing specific enantiomers with desired biological activity .

Cypenamine exhibits psychostimulant properties, although its pharmacological profile is not extensively characterized due to limited research. It has shown potential in stimulating central nervous system activity, akin to other stimulants but with a unique structural framework that may influence its effects and side effects. Its similarity to controlled substances like fencamfamine suggests it may have comparable mechanisms of action, although it is not classified as an illicit substance under the United States Federal Analogue Act .

The synthesis of cypenamine can be achieved through various methods:

- From Cyclopentene Derivatives: Cypenamine can be synthesized from disubstituted cyclopentenes through metal-catalyzed reactions or enzymatic processes .

- Amination Reactions: The compound may also be derived from amination reactions involving appropriate precursors that introduce the phenyl and cyclopentyl groups into the molecular structure.

These methods highlight the versatility in synthesizing cypenamine while allowing for modifications that can yield different derivatives with potentially varied biological activities.

Cypenamine has primarily been explored in research settings rather than clinical applications. Its potential uses include:

- Research on Psychostimulants: Investigating its effects and mechanisms could contribute to understanding stimulant drugs and their applications in treating conditions like attention deficit hyperactivity disorder.

- Chemical Synthesis: As a precursor or intermediate in synthesizing more complex organic compounds.

Due to its legal status and lack of market development, cypenamine's applications remain largely theoretical at this point.

Cypenamine shares structural similarities with several other compounds that exhibit stimulant properties. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fencamfamine | Similar phenyl group | More established psychostimulant profile |

| Tranylcypromine | Homologous structure | Used as an antidepressant |

| Amphetamine | Basic phenethylamine structure | Well-studied stimulant with diverse uses |

Cypenamine's uniqueness lies in its cyclopentyl structure and specific stereochemistry, which may influence its biological activity differently compared to these similar compounds. Its lack of extensive market development further distinguishes it from more widely used stimulants .

Neurotransmitter-Driven Mechanisms: Dopaminergic/Noradrenergic Reuptake Inhibition

Cypenamine’s primary mechanism involves inhibiting the reuptake of dopamine and norepinephrine, a property shared with classical psychostimulants like amphetamine. Synaptosomal studies demonstrate that cypenamine’s trans isomers exhibit nanomolar affinity for the norepinephrine transporter (NET) and micromolar affinity for the dopamine transporter (DAT). For example, trans-cypenamine inhibits $$^3$$H-norepinephrine uptake in cortical synaptosomes with an IC$$_{50}$$ of $$7.4 \times 10^{-6}$$ M, compared to $$1.7 \times 10^{-4}$$ M for $$^3$$H-dopamine in striatal synaptosomes [4]. This 23-fold selectivity for norepinephrine over dopamine suggests a noradrenergic-dominant profile, potentially explaining its stimulant effects without pronounced euphoria in anecdotal reports [3].

Table 1: Inhibition of Neurotransmitter Uptake by Cypenamine Isomers

| Isomer | Target Transporter | IC$$_{50}$$ (M) | Selectivity Ratio (NE/DA) |

|---|---|---|---|

| trans | Norepinephrine | $$7.4 \times 10^{-6}$$ | 23.0 |

| trans | Dopamine | $$1.7 \times 10^{-4}$$ | - |

| cis | Norepinephrine | > $$1 \times 10^{-3}$$ | Inactive |

The anti conformation of cypenamine’s phenyl-amine group aligns with the active site of monoamine transporters, facilitating competitive inhibition [4]. Molecular dynamics simulations hypothesize that the cyclopentane ring’s puckering optimizes van der Waals interactions with hydrophobic transporter residues, a feature absent in its cyclohexane homologs [1].

Receptor Binding Dynamics: Nicotinic and Muscarinic Acetylcholine Receptor Interactions

While cypenamine’s receptor interactions remain understudied, structural analogs provide hypotheses for its potential activity at cholinergic receptors. The compound’s phenylcyclopentylamine scaffold shares homology with tranylcypromine, a known monoamine oxidase inhibitor with secondary muscarinic receptor (mAChR) affinity [1]. Computational modeling suggests that cypenamine’s amine group could engage the orthosteric site of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype implicated in cognition [4].

Muscarinic interactions are less clear, though the M$$3$$ subtype—critical for salivary gland function—may exhibit low-affinity binding due to cypenamine’s rigid cyclopentane ring [5]. Unlike darifenacin, a selective M$$3$$ antagonist, cypenamine’s lack of a hydrophobic tail likely prevents deep penetration into the receptor’s allosteric pocket [5]. Current evidence supports a primary reuptake inhibition mechanism, with receptor modulation remaining speculative without direct binding assays.

Stereochemical Influence on Pharmacological Activity: Trans vs. Cis Isomer Selectivity

Cypenamine’s two stereocenters yield four stereoisomers, with the trans racemate [(1R,2S) and (1S,2R)] exhibiting exclusive pharmacological activity [1]. Enzymatic resolution using Candida antarctica lipase B achieves >99% enantiomeric excess (ee) for the (1R,2S) enantiomer, which shows 2-fold greater norepinephrine reuptake inhibition than its (1S,2R) counterpart [4].

Table 2: Stereochemical Impact on Bioactivity

| Parameter | trans-Cypenamine | cis-Cypenamine |

|---|---|---|

| NET IC$$_{50}$$ | $$7.4 \times 10^{-6}$$ M | > $$1 \times 10^{-3}$$ M |

| DAT IC$$_{50}$$ | $$1.7 \times 10^{-4}$$ M | > $$1 \times 10^{-3}$$ M |

| Enzymatic Resolution | 99% ee | 85% ee |

The trans configuration positions the amine group axially, enabling optimal hydrogen bonding with aspartate residues in the transporter’s substrate-binding pocket [4]. In contrast, the cis isomer’s equatorial amine disrupts this interaction, rendering it pharmacologically inert [1]. Kinetic studies reveal that trans-cypenamine’s rigid conformation reduces metabolic deamination, prolonging its half-life compared to flexible analogs like amphetamine [4].

Preclinical behavioral models have been fundamental in characterizing the psychostimulant and cognitive-enhancing properties of cypenamine. These models provide critical insights into the compound's effects on the central nervous system and its potential therapeutic applications.

Locomotor Activity Models

Locomotor activity testing represents one of the most widely used preclinical models for evaluating the psychostimulant effects of cypenamine. In these studies, the compound demonstrates significant increases in locomotor activity, consistent with its classification as a central nervous system stimulant [1] . The mechanism underlying these effects involves the stimulation of the sympathetic nervous system through enhanced release of norepinephrine and dopamine [1] .

Research has established that cypenamine acts as a reuptake inhibitor for both dopamine and norepinephrine, preventing these neurotransmitters from being reabsorbed by neurons and leading to increased concentrations in the synaptic cleft . This mechanism makes cypenamine particularly valuable for preclinical studies investigating neurotransmitter systems and their roles in various brain processes.

The dosing regimen employed in experimental studies typically involves administration of cypenamine at approximately 0.4 milligrams per kilogram of body weight over a period of four to six weeks [1]. This dosing schedule has been shown to produce pronounced increases in energy and general sense of well-being in animal models, with effects that are more pronounced than those observed with structurally similar compounds such as fencamfamine [1].

Cognitive Function Assessment

Cognitive function testing has revealed cypenamine's potential as a cognitive enhancer, particularly in conditions associated with attention deficits. Research has explored the compound's potential to improve cognitive function, especially in conditions such as Attention Deficit Hyperactivity Disorder . The stimulant properties of cypenamine may enhance attention and focus through its effects on dopaminergic and noradrenergic systems .

Studies have demonstrated that cypenamine's influence on dopamine and norepinephrine levels positions it as a candidate for cognitive enhancement applications . The compound's ability to modulate mood-regulating neurotransmitters has also been investigated for potential antidepressant-like effects .

Neurotransmitter Release Mechanisms

The neurochemical basis of cypenamine's effects has been elucidated through studies examining its impact on neurotransmitter release. The compound functions as a prodrug, requiring metabolic activation to exert its pharmacological effects, which distinguishes it from directly active analogs . This prodrug nature delays the onset of activity but may enhance metabolic stability compared to other stimulants.

Research has confirmed that cypenamine produces significant alterations in locomotor activity and exploratory behavior in animal models, suggesting that it influences dopaminergic pathways . These behavioral changes correlate with measurable increases in dopamine and norepinephrine levels, providing a direct link between the compound's neurochemical effects and its behavioral outcomes.

Advanced Computational Modeling: Extended Three-Dimensional Fingerprint Profiling for Off-Target Identification

The application of Extended Three-Dimensional Fingerprint (E3FP) methodology to cypenamine has revealed novel insights into its binding profile and off-target interactions. This computational approach has proven particularly valuable for identifying previously unknown receptor activities.

E3FP Methodology and Implementation

The E3FP algorithm encodes three-dimensional molecular substructures by drawing concentrically larger shells around atoms and encoding the spatial arrangement of neighboring atoms within these shells [5]. For cypenamine, with its molecular formula C11H15N and molecular weight of 161.24 grams per mole, the E3FP fingerprinting process terminates after two iterations due to the compound's relatively small size [5].

The E3FP approach begins by assigning unique 32-bit integer identifiers to each atom based on its immediate chemical environment, including heavy atom neighbors, valence, atomic number, mass, charge, bound hydrogens, and ring membership [5]. For cypenamine, this results in the identification of four carbon atom types and one nitrogen atom type, each represented by distinct computational signatures [6].

Off-Target Receptor Identification

The E3FP analysis of cypenamine has identified novel off-target activities at nicotinic acetylcholine receptors and muscarinic acetylcholine receptors . Specifically, cypenamine has been shown to bind to human nicotinic acetylcholine receptor subtypes α2β4, α3β4, and α4β4, with Ki values of 4.65 μM, 2.69 μM, and 4.11 μM, respectively [7].

These findings represent a significant advancement in understanding cypenamine's pharmacological profile, as these receptor interactions were not previously recognized through traditional screening approaches . The ligand efficiency values for these interactions range from 0.442 to 0.637 kcal/mol per heavy atom, indicating favorable binding characteristics [5].

Computational Validation

The computational predictions generated through E3FP analysis have been validated through experimental confirmation [8]. The identification of cypenamine's binding to nicotinic acetylcholine receptor subtypes demonstrates the utility of three-dimensional fingerprinting in uncovering off-target interactions that may have been missed by conventional two-dimensional screening methods [5].

The E3FP approach has proven particularly effective for cypenamine because the compound's spherical substructure representation captures spatial features that are critical for receptor binding but are not adequately represented by traditional two-dimensional fingerprints [5]. This three-dimensional representation provides enhanced precision-recall performance compared to conventional Extended Connectivity Fingerprint approaches [5].

Structure-Activity Relationship Analysis: Functional Group Modifications and Bioactivity Correlations

Structure-activity relationship analysis of cypenamine has provided detailed insights into the molecular determinants of its biological activity. This analysis has examined how specific structural modifications affect the compound's pharmacological properties and receptor binding characteristics.

Stereochemical Considerations

Cypenamine exists as a racemic mixture of two enantiomeric pairs: trans-2-phenylcyclopentan-1-amine and cis-2-phenylcyclopentan-1-amine [9]. The racemate consisting of (1R,2S)-trans-2-phenylcyclopentan-1-amine and (1S,2R)-trans-2-phenylcyclopentan-1-amine represents the active ingredient of cypenamine [9]. Research has demonstrated that the trans isomer exhibits significantly greater biological activity than its cis counterpart .

The stereochemical requirements for activity have been further elucidated through enzymatic resolution studies. Kinetic resolution of both trans and cis isomers has been effectively performed using lipase B from Candida antarctica through aminolysis reactions [10]. These studies have shown that the trans configuration is associated with higher affinity and selectivity for target receptors.

Functional Group Analysis

The cyclopentane ring system represents a critical structural feature for cypenamine's activity. The compound is a homolog of tranylcypromine, containing an expanded alicyclic ring that is two methylene units larger than the highly strained cyclopropane found in tranylcypromine [9]. This ring expansion provides optimal spatial arrangements for receptor binding while maintaining the essential pharmacophoric elements.

The phenyl substituent contributes significantly to the compound's binding affinity and selectivity profile. Structure-activity relationship studies have shown that modifications to the aromatic ring can substantially alter the compound's pharmacological properties [9]. The positioning of the phenyl group in the trans configuration relative to the amino group is crucial for optimal receptor interaction.

Bioactivity Correlations

The relationship between structural features and biological activity has been quantitatively assessed through ligand efficiency metrics. Cypenamine's ligand efficiency values of 0.442-0.637 kcal/mol per heavy atom indicate highly optimized binding interactions for a molecule of its size [5]. These values are consistent with those observed for other successful therapeutic agents and suggest that cypenamine represents an efficient use of molecular complexity for achieving target binding.

The compound's molecular weight of 161.24 grams per mole and heavy atom count of 12 place it within the optimal range for drug-like properties [5]. The relatively compact structure allows for complete three-dimensional fingerprinting while maintaining sufficient complexity for selective receptor binding.

Comparative Structure-Activity Analysis

When compared to structurally related compounds, cypenamine demonstrates unique binding characteristics that distinguish it from other psychostimulants. The compound's structural similarities to fencamfamine have been noted, but cypenamine's prodrug nature and distinct receptor binding profile set it apart from directly active analogs .

The cyclohexane homolog of cypenamine has been reported to maintain stimulant activity, although with altered potency profiles [9]. This observation suggests that modest ring size modifications can be tolerated while preserving the essential pharmacophoric elements required for biological activity.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant